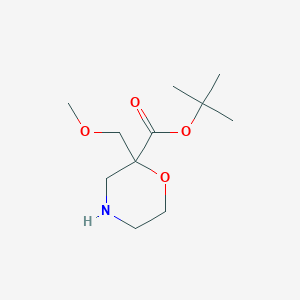

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)11(8-14-4)7-12-5-6-15-11/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYVMFCDAAZBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CNCCO1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Pathway and Mechanistic Insights for Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (CAS: 2059988-74-6)

Executive Summary

Morpholines are ubiquitous in FDA-approved drugs, ranking as the 9th most common heterocycle in small-molecule active pharmaceutical ingredients (APIs)[1]. The introduction of a quaternary stereocenter at the C2 position, such as in tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate[2], provides severe conformational restriction. This restriction is highly valued in medicinal chemistry for improving metabolic stability, increasing the sp3 fraction ( Fsp3 ), and enhancing target binding affinity[3]. While traditional syntheses rely on the de novo annulation of 1,2-amino alcohols[1][4], late-stage functionalization of pre-formed morpholine scaffolds offers a highly step-economic approach[5][6]. This whitepaper details a robust, scalable, three-step synthetic pathway to achieve this complex building block.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a secondary amine, a tert-butyl ester, and a methoxymethyl ether at the C2 position. Designing a scalable route requires careful management of protecting groups and enolate stability.

-

Protecting Group Logic: The secondary amine (N4) must be masked to prevent unwanted N-alkylation during the carbon-carbon bond-forming step. While the tert-butyloxycarbonyl (Boc) group is a standard choice for amine protection[7], an N-benzyl (Bn) group is strategically selected here. Benzyl is entirely orthogonal to the acid-labile tert-butyl ester and avoids the rotameric steric hindrance associated with Boc carbamates during the critical C2-alkylation step.

-

Enolate Generation and Stability: The core challenge is generating the quaternary center at C2. Deprotonation of the morpholine-2-carboxylate yields an α -alkoxy enolate. A known failure mode for such systems is retro-oxa-Michael ring opening, which destroys the morpholine core. To mitigate this causality, strictly cryogenic conditions (-78 °C) and a non-nucleophilic, sterically hindered base (Lithium Diisopropylamide, LDA) are employed to ensure the enolate remains kinetically trapped prior to the introduction of the electrophile.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of the starting material through the critical enolate intermediate to the final deprotected product.

Fig 1. Three-step synthetic workflow for tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate.

Quantitative Data & Yield Optimization

The critical step in this pathway is the C2-alkylation (Step 2). Table 1 summarizes the quantitative optimization data, demonstrating the causality between base selection, temperature, and overall yield.

Table 1. Optimization of the C2-Alkylation Step

| Entry | Base (Equiv) | Solvent | Temp (°C) | Electrophile | Yield (%) | Mechanistic Observation |

| 1 | NaH (1.2) | DMF | 0 | MOM-Cl | <10% | Rapid retro-oxa-Michael ring opening; decomposition. |

| 2 | LiHMDS (1.1) | THF | -78 | MOM-Cl | 45% | Incomplete enolization; significant starting material recovered. |

| 3 | LDA (1.1) | THF | -78 | MOM-Cl | 82% | Clean conversion; stable α -alkoxy enolate intermediate. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and expected physical observations to ensure scientific integrity and reproducibility.

Step 1: Synthesis of tert-butyl 4-benzylmorpholine-2-carboxylate

-

Reaction Setup: Suspend tert-butyl morpholine-2-carboxylate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in Acetonitrile (0.2 M).

-

Addition: Add Benzyl bromide (BnBr, 1.1 equiv) dropwise at room temperature.

-

Heating: Elevate the temperature to 60 °C and stir vigorously for 12 hours.

-

In-Process Control (IPC): Monitor by LC-MS. The starting material ( m/z 188.1 [M+H]+ ) should be fully consumed, replaced by a single product peak at m/z 278.2 [M+H]+ .

-

Observation: The heterogeneous mixture will transition from a dense white suspension to a finer slurry as K2CO3 is consumed and KBr precipitates.

-

Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, dissolve in EtOAc, wash with water and brine, dry over Na2SO4 , and concentrate to yield the intermediate.

Step 2: Synthesis of tert-butyl 4-benzyl-2-(methoxymethyl)morpholine-2-carboxylate

-

Reaction Setup: Charge a flame-dried Schlenk flask with tert-butyl 4-benzylmorpholine-2-carboxylate (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

-

Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

-

Enolization: Add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

-

Alkylation: Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise. (Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood). Stir for 2 hours at -78 °C.

-

In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH4Cl , extract with EtOAc, and analyze via LC-MS. Target mass: m/z 322.2 [M+H]+ .

-

Observation: Upon addition of LDA, the solution will turn pale yellow, indicating enolate formation. The yellow color should gradually fade as the MOM-Cl electrophile is consumed.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl , then allow it to warm to room temperature. Extract with EtOAc (3x), dry, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 3: Synthesis of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (Deprotection)

-

Reaction Setup: Dissolve the Step 2 intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C, 0.1 equiv by weight) carefully under a gentle stream of argon to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times using a balloon. Stir vigorously at 25 °C for 4 hours.

-

In-Process Control (IPC): Monitor H2 uptake and verify completion by TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot will disappear, yielding a ninhydrin-active product spot.

-

Observation: The black Pd/C suspension remains heterogeneous throughout. Upon completion and filtration, the resulting filtrate will be completely colorless.

-

Workup: Filter the mixture through a tightly packed pad of Celite, washing thoroughly with Methanol. Concentrate the filtrate under reduced pressure to afford the final product in quantitative yield.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nextsds.com [nextsds.com]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

"Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate" CAS number

An In-depth Technical Guide to tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate. We will delve into its structural significance, synthesis, and practical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in clinically successful drugs is no coincidence. The inclusion of a morpholine moiety can significantly enhance the pharmacokinetic properties of a molecule, improving aqueous solubility, metabolic stability, and overall bioavailability.[3] This six-membered heterocycle, containing both nitrogen and oxygen atoms, offers a unique combination of polarity, hydrogen bonding capability, and structural rigidity that is highly advantageous for optimizing drug candidates.[3][4]

This guide focuses on a specific, functionalized morpholine derivative: tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate . Its strategic design, incorporating a reactive carboxylate protected by a tert-butyl group and a methoxymethyl substituent, makes it a highly valuable building block for the synthesis of complex, biologically active compounds. The Chemical Abstracts Service (CAS) has assigned the number 2059988-74-6 to this compound.[5]

Physicochemical and Structural Characterization

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and predicted properties for tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 2059988-74-6 | [5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [6] |

| Molecular Weight | 231.29 g/mol | [6] |

| Monoisotopic Mass | 231.14706 Da | [6] |

| SMILES | CC(C)(C)OC(=O)C1(CNCCO1)COC | [6] |

| InChI Key | AXYVMFCDAAZBFJ-UHFFFAOYSA-N | [6] |

Standard characterization of this compound and its derivatives would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.[7]

Synthetic Strategy: A Rationale-Driven Approach

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process designed to construct the morpholine core and install the desired functional groups in a controlled manner.

Caption: Proposed synthetic workflow for the target compound.

-

Step 1: Amine Protection: The synthesis would likely begin with a chiral precursor like serine methyl ester. The amine functionality is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[9] This is a critical step to prevent the nucleophilic amine from participating in side reactions. The Boc group is chosen for its stability in various conditions and its clean, acid-labile removal.[10]

-

Step 2: O-Alkylation: The hydroxyl group is then converted to a methoxymethyl (MOM) ether. This is achieved using a reagent like methoxymethyl chloride (MOM-Cl) in the presence of a strong base such as sodium hydride (NaH). This step introduces the required C2-substituent.

-

Step 3: Reduction and Activation: The methyl ester is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄). This alcohol is subsequently "activated" by converting it into a better leaving group, typically a tosylate, using p-toluenesulfonyl chloride (TsCl). This activation is essential for the subsequent intramolecular cyclization.[11]

-

Step 4: Cyclization and Esterification: The final key steps would involve an intramolecular or intermolecular cyclization to form the morpholine ring, followed by esterification of the carboxylic acid with a tert-butyl group. The tert-butylation could be achieved using various methods, such as reacting the corresponding carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst.[12]

Core Applications in Drug Discovery

The structural features of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate are not arbitrary; they are deliberately designed for utility in medicinal chemistry.

Caption: Relationship between structural features and utility.

-

The Morpholine Core: As a foundational scaffold, it provides a desirable physicochemical profile, often improving a drug candidate's water solubility and metabolic resistance.[3] It acts as a rigid linker, positioning other pharmacophoric elements in a precise orientation for optimal target engagement.[1][4]

-

The tert-Butyl Ester: This group serves as a robust protecting group for a carboxylic acid functionality.[] In complex, multi-step syntheses, it is crucial to mask the reactivity of the carboxyl group to prevent unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions that often leave other functional groups intact, making it a cornerstone of orthogonal protection strategies.[10][14]

-

The Methoxymethyl Substituent: The group at the C2 position is critical for exploring the structure-activity relationship (SAR). It can interact with the target protein's binding pocket, influencing potency and selectivity. Furthermore, its presence can block potential sites of metabolism, thereby enhancing the compound's in vivo half-life.

Key Experimental Protocol: N-Boc Deprotection

A primary use of this molecule is as an intermediate. After its incorporation into a larger structure, the next logical step is often the deprotection of the amine (if present and protected) or modification of the ester. The removal of a Boc group from a nitrogen atom is a fundamental and frequently performed transformation.

Objective: To efficiently and cleanly remove the N-Boc protecting group to liberate the free amine for subsequent reactions.

Causality: The mechanism relies on the acid-catalyzed cleavage of the carbamate. The carbonyl oxygen is protonated, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[10]

Workflow: Acid-Catalyzed N-Boc Deprotection

Caption: Standard workflow for N-Boc deprotection.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected substrate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: To the stirring solution, add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically used in a 1:1 mixture with DCM.

-

A solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[10]

-

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.

-

Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak indicates the reaction is proceeding.

-

-

Workup and Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product is typically the amine salt (e.g., hydrochloride or trifluoroacetate salt), which can often be used directly in the next step or neutralized with a base to yield the free amine.

Safety and Handling

Based on available data, tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classifications:

-

Handling Recommendations:

-

Always use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Conclusion

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its design thoughtfully combines the beneficial pharmacokinetic properties of the morpholine scaffold with the synthetic flexibility afforded by the tert-butyl ester protecting group. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, enables researchers to leverage this valuable building block to its full potential, accelerating the discovery and development of novel therapeutics. The continued exploration of such functionalized heterocyclic systems will undoubtedly remain a cornerstone of pharmaceutical innovation.[1][15]

References

- tert-butyl 2-(methoxymethyl)

- 4-[(tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid. NextSDS.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- tert-Butyl morpholine-2-carboxyl

- Synthesis and SAR of morpholine and its derivatives: A review upd

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. MDPI.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- An updated review on morpholine derivatives with their pharmacological actions.

- Amino Acid Protection & Deprotection Services. BOC Sciences.

- BOC Protection and Deprotection. J&K Scientific LLC.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

- Tert-butyl 2-(methoxymethyl)

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

- (S)-tert-Butyl 2-(hydroxymethyl)

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. PubChemLite - Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 7. ijpsr.com [ijpsr.com]

- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. sciencescholar.us [sciencescholar.us]

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate: A Next-Generation sp³-Rich Scaffold for Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: IUPAC Nomenclature, Structural Rationale, and Synthetic Integration

Executive Summary & IUPAC Nomenclature Breakdown

In modern medicinal chemistry, escaping "flatland" (the over-reliance on flat, sp²-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (CAS: 2059988-74-6) [1] represents a highly engineered, sp³-rich building block designed to introduce three-dimensional complexity, modulate physicochemical properties, and provide orthogonal synthetic handles.

To fully leverage this scaffold, one must first understand the structural implications embedded within its systematic IUPAC name:

-

Principal Functional Group ("...carboxylate"): The highest priority group is the ester. The parent structure is a morpholine-2-carboxylic acid.

-

Ester Alkyl Group ("tert-butyl..."): The carboxylic acid is protected as a tert-butyl ester. This bulky group provides immense steric shielding against unintended nucleophilic attack and allows for orthogonal acidic deprotection.

-

Core Heterocycle ("...morpholine..."): A 6-membered 1-oxa-4-azacyclohexane ring. The numbering dictates that Oxygen is position 1 and Nitrogen is position 4. The inductive electron-withdrawing effect of the O1 atom significantly lowers the pKa of the N4 amine compared to a piperidine analog.

-

Substituents ("...2-(methoxymethyl)..."): At the C2 position, alongside the ester, resides a methoxymethyl (-CH₂OCH₃) group. This creates a quaternary stereocenter at C2.

Physicochemical Profiling

The quantitative properties of this scaffold make it an ideal starting material for fragment-based drug discovery (FBDD) and lead optimization.

| Property | Value | Medicinal Chemistry Rationale |

| Molecular Formula | C₁₁H₂₁NO₄ | Provides a low-molecular-weight starting point for lead generation. |

| Molecular Weight | 231.29 g/mol | Leaves ample "molecular weight budget" for downstream elongation. |

| Fraction sp³ (Fsp³) | 0.91 (10/11 carbons) | Highly 3D structure; improves aqueous solubility and reduces off-target binding. |

| Hydrogen Bond Donors | 1 (N4-H) | The free secondary amine serves as the primary vector for functionalization. |

| Hydrogen Bond Acceptors | 4 | Enhances target engagement via solvent-exposed or hinge-region interactions. |

| Stereocenter | C2 (Quaternary) | Locks local conformation and completely prevents α-epimerization during synthesis. |

Mechanistic Role in Drug Design (E-E-A-T)

As an Application Scientist, I emphasize that the selection of a building block must be driven by causality—understanding why specific functional groups elicit desired biological and synthetic outcomes.

The Quaternary C2 Center: A Conformational Lock

Standard α-amino acids are prone to epimerization at the α-carbon under basic coupling conditions. Because the C2 position of this morpholine is a quaternary center (fully substituted with O1, C3, the ester, and the methoxymethyl group), it is chemically impossible for it to epimerize. This guarantees stereochemical integrity throughout complex, multi-step API syntheses.

The Methoxymethyl Vector

The inclusion of a methoxymethyl group is not arbitrary. In the discovery of BMS-791325, a potent allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, researchers demonstrated that functionalizing the morpholine core with a methoxymethyl group led to single-digit nanomolar activity [2]. The ether oxygen acts as a highly directional hydrogen bond acceptor, while the added steric bulk forces the morpholine ring into a specific chair conformation that optimally fills hydrophobic binding pockets [3].

Structural deconstruction and functional rationale of the morpholine scaffold.

Synthetic Utility & Orthogonal Reactivity

The true power of tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate lies in its orthogonal reactivity. The N4 nitrogen is a free secondary amine, ready for immediate functionalization (e.g., amide coupling, reductive amination, or SNAr). Meanwhile, the C2 carboxylic acid is masked by the tert-butyl group.

Causality in Protection Strategy: Why a tert-butyl ester instead of a methyl ester? Methyl esters require basic saponification (LiOH/H₂O) for deprotection. If the downstream API contains base-sensitive moieties (like a lactam or a primary amide), saponification will destroy the molecule. The tert-butyl ester is cleaved orthogonally using acidic conditions (Trifluoroacetic acid), leaving base-sensitive groups completely intact.

Workflow for orthogonal functionalization of the morpholine scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction success at each stage.

Protocol A: N4-Amide Coupling

This procedure details the coupling of the morpholine N4 amine with a generic carboxylic acid (R-COOH) using HATU.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to generate the active OAt ester. Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated electrophile.

-

Coupling: Add tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (1.1 equiv) dropwise. Stir at room temperature for 4–6 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the mass of the starting morpholine (m/z [M+H]⁺ = 232.1) is consumed and the product mass is dominant.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Acidic Cleavage of the tert-Butyl Ester

Once the N4 position is functionalized, the C2 ester must be unmasked to allow for further elongation.

Step-by-Step Methodology:

-

Preparation: Dissolve the N-substituted intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

-

Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) such that the final ratio of DCM:TFA is 4:1 (v/v). Causality: Cooling prevents the highly exothermic cleavage of the tert-butyl group from causing runaway side reactions or degradation of the newly formed N4-amide bond.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation (IPC): Monitor via TLC or LC-MS. The cleavage generates isobutylene gas and CO₂. The disappearance of the tert-butyl protons (~1.4 ppm) in a crude ¹H-NMR aliquot confirms complete deprotection.

-

Workup: Concentrate the mixture under a stream of nitrogen. Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA, yielding the free C2-carboxylic acid as a TFA salt, ready for the next synthetic step.

References

-

NextSDS Substance Database tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (CAS: 2059988-74-6) Source: NextSDS Chemical Compliance Database URL: [Link]

-

Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

In-Depth Technical Guide: Spectral Characterization and Profiling of Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Executive Summary

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and improve target binding affinity [1][1]. The compound tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (CAS: 2059988-74-6) [2][2] represents a highly specialized 2,2-disubstituted morpholine building block. The introduction of both a methoxymethyl ether and a bulky tert-butyl ester at the C2 position creates a sterically demanding, conformationally restricted center.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating analytical framework for the synthesis, isolation, and rigorous spectral characterization (NMR, IR, MS) of this specific compound.

Physicochemical & Structural Profile

Before initiating spectral analysis, establishing the baseline physicochemical properties is critical for predicting chromatographic behavior and ionization efficiency.

| Property | Value |

| Chemical Name | tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate |

| CAS Registry Number | 2059988-74-6 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Monoisotopic Mass | 231.1471 Da |

| LogP (Calculated) | ~1.2 (Favorable for reverse-phase LC) |

| H-Bond Donors / Acceptors | 1 (N-H) / 5 (O, N) |

Synthesis & Isolation Workflow: A Self-Validating System

Synthesizing highly substituted morpholines requires precise electrochemical or traditional enolate chemistry [3][4]. When synthesizing this specific compound, one must navigate the extreme acid-sensitivity of the tert-butyl ester.

Expert Insight & Causality: A common pitfall is utilizing an N-Boc protecting group during the C2 alkylation step. Because Boc deprotection typically requires strong acids (e.g., TFA or HCl in dioxane), it will simultaneously cleave the tert-butyl ester. To achieve orthogonal deprotection, we employ an N-Cbz (carboxybenzyl) protection strategy. The Cbz group can be removed via catalytic hydrogenolysis under neutral conditions, perfectly preserving the acid-sensitive tert-butyl ester.

Step-by-Step Methodology

-

Enolate Formation : Cool a solution of 4-Cbz-tert-butyl morpholine-2-carboxylate in anhydrous THF to -78 °C. Add LiHMDS (1.1 eq) dropwise to generate the C2 enolate.

-

Alkylation : Introduce chloromethyl methyl ether (MOM-Cl, 1.2 eq) to the enolate solution. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl.

-

Extraction & Purification : Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the N-Cbz protected intermediate.

-

Orthogonal Deprotection : Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) for 4 hours.

-

Isolation : Filter through Celite to remove the catalyst, concentrate under reduced pressure, and dry under high vacuum to yield the pure title compound as a free amine.

Fig 1. Self-validating analytical workflow for morpholine derivative characterization.

Spectral Characterization & Interpretation

Mass Spectrometry (ESI-MS)

Under positive electrospray ionization (ESI+), the compound exhibits a protonated molecular ion [M+H]⁺ at m/z 232.1 .

Expert Insight & Causality: The diagnostic fragmentation of tert-butyl esters involves a charge-remote rearrangement leading to the sequential expulsion of isobutylene (-56 Da) [5][5]. This yields a base peak at m/z 176.1 (the corresponding carboxylic acid). Subsequent loss of CO₂ (-44 Da) generates a secondary fragment at m/z 132.1.

Fig 2. ESI-MS fragmentation pathway highlighting characteristic isobutylene loss.

Nuclear Magnetic Resonance (NMR)

The C2 stereocenter breaks the symmetry of the morpholine ring. Expert Insight: This chirality renders the protons at C3 and the methoxymethyl -CH₂- group diastereotopic. Consequently, they do not appear as simple singlets or doublets, but rather as distinct AB spin systems with strong geminal coupling.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Insight |

| 1.48 | s | 9H | -C(CH₃)₃ | Highly shielded tert-butyl methyls. |

| 2.20 | br s | 1H | N-H | Broadened due to quadrupolar relaxation of ¹⁴N. |

| 2.80, 3.10 | d, d (J=13 Hz) | 2H | C3-H₂ | Diastereotopic AB system adjacent to chiral C2. |

| 2.85-3.00 | m | 2H | C5-H₂ | Ring methylene adjacent to amine. |

| 3.35 | s | 3H | -OCH₃ | Methoxy ether singlet. |

| 3.40, 3.55 | d, d (J=10 Hz) | 2H | -CH₂-O- | Diastereotopic AB system due to C2 chirality. |

| 3.50-3.80 | m | 2H | C6-H₂ | Ring methylene adjacent to ether oxygen. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Shift (ppm) | Assignment | Structural Note |

| 170.5 | C=O (Ester) | Deshielded carbonyl carbon. |

| 81.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 78.5 | C2 (Ring) | Quaternary stereocenter. |

| 74.0 | -CH₂-O- | Methoxymethyl methylene. |

| 64.2 | C6 (Ring) | Oxygen-adjacent ring carbon. |

| 59.5 | -OCH₃ | Methoxy methyl group. |

| 51.0 | C3 (Ring) | Nitrogen-adjacent ring carbon. |

| 46.5 | C5 (Ring) | Nitrogen-adjacent ring carbon. |

| 28.0 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

3310 cm⁻¹ : N-H stretch (secondary amine).

-

2975 cm⁻¹ : C-H stretch (aliphatic, tert-butyl).

-

1735 cm⁻¹ : C=O stretch (strong, sharp; characteristic of aliphatic esters).

-

1150 - 1110 cm⁻¹ : C-O-C stretches (overlapping asymmetric stretching signals from the morpholine ring and methoxymethyl ether).

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and analytical self-validation, adhere to the following instrumental parameters:

-

NMR Acquisition : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Acquire ¹H spectra at 298 K with a relaxation delay (d1) of 2.0 s and 16 scans. For ¹³C, use a d1 of 2.0 s and 1024 scans to ensure sufficient signal-to-noise for the unprotonated quaternary C2 and tert-butyl carbons.

-

LC-MS Profiling : Dilute the sample to 1 µg/mL in MeOH/H₂O (50:50) with 0.1% formic acid. Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Operate the mass spectrometer in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

FT-IR Analysis : Apply 1-2 mg of the neat oil/solid directly onto the diamond ATR (Attenuated Total Reflectance) crystal. Collect 32 background scans followed by 32 sample scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Sources

"Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate" starting materials

Synthesis and Starting Material Procurement for tert-Butyl 2-(methoxymethyl)morpholine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

In modern drug development, the incorporation of conformationally restricted, sterically encumbered heterocycles is a proven strategy to enhance pharmacokinetic profiles and metabolic stability. tert-Butyl 2-(methoxymethyl)morpholine-2-carboxylate (CAS: 2059988-74-6) represents a privileged building block in this domain[1]. Featuring a fully substituted C2 quaternary center bearing both a methoxymethyl ether and a tert-butyl ester, this morpholine derivative offers unique topological vectors for structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly reliable synthetic blueprint for this compound. Rather than relying on commercially scarce advanced intermediates, this guide details a de novo synthesis from readily available, cost-effective starting materials, grounded in robust mechanistic causality.

Retrosynthetic Analysis & Core Starting Materials

The structural complexity of the target compound arises from the C2 quaternary center. A logical retrosynthetic disconnection of the morpholine ring targets the C6–O1 ether bond and the C3–N4 amine bond. This leads back to an acyclic diol intermediate, which can be elegantly assembled via the regioselective opening of a highly substituted epoxide by a bifunctional amine. The epoxide itself is derived from an alpha-keto ester via methylene transfer.

Table 1: Core Starting Materials and Reagents

| Material / Reagent | Synthetic Role | CAS Number | MW ( g/mol ) |

| tert-Butyl 3-methoxy-2-oxopropanoate | Primary Carbon Scaffold (Electrophile) | 51004-46-7 | 174.20 |

| Trimethylsulfoxonium Iodide | Methylene Transfer Reagent (Ylide Precursor) | 1774-47-6 | 220.07 |

| 2-(Benzylamino)ethanol | Bifunctional Amine / Ring Precursor | 104-63-2 | 151.21 |

| p-Toluenesulfonyl Chloride (TsCl) | Electrophilic Activating Agent | 98-59-9 | 190.65 |

| Palladium on Carbon (10% Pd/C) | Hydrogenolysis Catalyst | 7440-05-3 | N/A |

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure high fidelity and reproducibility, every step of this synthetic sequence is governed by strict chemoselective and regioselective principles.

-

Step 1: Epoxidation via Corey-Chaykovsky Reaction The synthesis begins with the[2]. By treating tert-butyl 3-methoxy-2-oxopropanoate with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride), a methylene group is transferred to the ketone carbonyl. Causality: The sulfur ylide selectively attacks the highly electrophilic alpha-keto carbonyl over the ester moiety. The resulting zwitterionic betaine intermediate undergoes rapid intramolecular displacement of dimethyl sulfoxide (DMSO) to forge the oxirane ring[3].

-

Step 2: Regioselective Epoxide Opening The epoxide is subjected to nucleophilic attack by 2-(benzylamino)ethanol. Causality: The regiochemical outcome is strictly dictated by steric encumbrance. The tertiary C2 carbon of the oxirane is heavily shielded by the bulky tert-butyl ester and the methoxymethyl group. Consequently, the amine exclusively attacks the less hindered terminal C3 methylene, adhering to standard epoxide ring-opening paradigms under neutral/basic conditions to yield the desired acyclic diol.

-

Step 3: Chemoselective Activation and Intramolecular Etherification Forming the morpholine core relies on the differential reactivity of the two hydroxyl groups in the intermediate diol. Causality: The primary alcohol (derived from ethanolamine) is sterically accessible and rapidly reacts with TsCl to form a reactive sulfonate ester. The tertiary alcohol at C2 remains unreacted due to extreme steric shielding. Subsequent treatment with a strong base deprotonates the tertiary hydroxyl, triggering an intramolecular SN2 displacement of the primary tosylate. This intramolecular etherification is entropically favored and furnishes the 6-membered morpholine ring with high yield[4].

-

Step 4: Global Deprotection The final step requires the removal of the N-benzyl protecting group. Causality: Catalytic hydrogenolysis using Pd/C and H2 gas selectively cleaves the benzyl C-N bond without hydrolyzing the tert-butyl ester or cleaving the methoxymethyl ether, yielding the free secondary amine.

Workflow Visualization

Figure 1: De novo synthetic workflow for tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Progression to the next step should only occur if the Quality Control (QC) metrics in Table 2 are met.

Protocol 1: Epoxidation via Corey-Chaykovsky Reaction

-

Charge a flame-dried, nitrogen-purged flask with trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO (0.5 M).

-

Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Stir for 1 hour until hydrogen evolution completely ceases, indicating full ylide generation.

-

Add a solution of tert-butyl 3-methoxy-2-oxopropanoate (1.0 equiv) in DMSO dropwise over 15 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the epoxide.

Protocol 2: Regioselective Epoxide Opening

-

Dissolve the purified epoxide from Step 1 (1.0 equiv) in anhydrous ethanol (0.3 M).

-

Add 2-(benzylamino)ethanol (1.1 equiv) and triethylamine (0.5 equiv).

-

Reflux the mixture at 80 °C for 16 hours.

-

Cool to room temperature, concentrate in vacuo, and purify the intermediate diol via flash chromatography (DCM/MeOH gradient).

Protocol 3: Chemoselective Activation and Intramolecular Etherification

-

Dissolve the intermediate diol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add triethylamine (2.0 equiv) and DMAP (0.1 equiv), followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.05 equiv).

-

Stir at 0 °C for 2 hours to selectively tosylate the primary alcohol. Wash with water, dry, and concentrate to yield the crude tosylate.

-

Redissolve the crude tosylate in anhydrous THF (0.2 M) and cool to 0 °C.

-

Add NaH (1.5 equiv) portion-wise. Warm to room temperature and stir for 4 hours to effect cyclization.

-

Quench with ice water, extract with EtOAc, and purify via chromatography to yield the N-benzyl morpholine derivative.

Protocol 4: Global Deprotection (Hydrogenolysis)

-

Dissolve the N-benzyl morpholine derivative (1.0 equiv) in methanol (0.1 M).

-

Add 10% Pd/C (10 wt% relative to the substrate).

-

Purge the reaction vessel with hydrogen gas and maintain under a balloon of H2 (1 atm) at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate in vacuo to afford pure tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate.

Table 2: Reaction Metrics & Quality Control Validation

| Step | Transformation | Expected Yield | Key QC Metric (NMR / MS Validation) |

| 1 | Epoxidation | 75-85% | Disappearance of ketone C=O (~195 ppm); appearance of oxirane CH2 (~50 ppm). |

| 2 | Epoxide Opening | 80-90% | Mass shift (+151 Da); appearance of benzyl aromatic protons (7.2-7.4 ppm). |

| 3 | Cyclization | 65-75% | Disappearance of primary OH and Ts group; morpholine ring protons (multiplets 2.5-3.8 ppm). |

| 4 | Deprotection | 90-95% | Loss of benzyl CH2 (~3.6 ppm) and aromatic protons;[M+H]+ = 232.15 m/z. |

Sources

Application Notes and Protocols for the Use of Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate in Peptide Synthesis

Introduction: The Strategic Incorporation of Morpholine Scaffolds in Modern Peptidomimetics

The landscape of peptide-based therapeutics is increasingly dominated by the use of non-proteinogenic amino acids (NPAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] The incorporation of NPAAs can significantly enhance the stability, potency, permeability, and bioavailability of peptide drug candidates.[3][4] Among the diverse array of synthetic building blocks, those featuring a morpholine scaffold have garnered considerable interest in medicinal chemistry for their favorable pharmacological properties.[5][6]

This guide focuses on Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate , a unique α,α-disubstituted cyclic amino acid analog. The presence of two substituents at the α-carbon—the morpholine ring itself and the methoxymethyl group—introduces significant steric hindrance and conformational constraints.[7] This structural feature is highly desirable in the design of peptidomimetics as it can induce stable secondary structures, such as β-turns or helical motifs, which are often crucial for high-affinity receptor binding.[8][9] Furthermore, the morpholine ring, with its ether linkage, can improve the pharmacokinetic properties of a peptide by increasing its polarity and potential for hydrogen bonding, while the methoxymethyl side chain offers an additional point for potential derivatization or interaction with a target protein.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate into peptide sequences. We will delve into the rationale behind its use, provide detailed protocols for its coupling in both solid-phase and solution-phase synthesis, and discuss the expected outcomes and troubleshooting.

Key Properties and Advantages

The unique structure of Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate offers several advantages in peptide design:

-

Conformational Rigidity: As an α,α-disubstituted amino acid, it severely restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, leading to a more defined and predictable three-dimensional structure.[7]

-

Enhanced Proteolytic Stability: The steric bulk around the α-carbon shields the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.[10]

-

Improved Pharmacokinetic Profile: The morpholine moiety can enhance the solubility and bioavailability of peptides.

-

Scaffold for Further Diversification: The methoxymethyl group provides a handle for further chemical modification, allowing for the generation of diverse peptide libraries.[5]

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The primary challenge in utilizing Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is its significant steric hindrance, which can make amide bond formation difficult. The choice of coupling reagent is critical for achieving high yields. Below is a comparative table of common coupling reagents and their typical efficiencies when used with other sterically hindered α,α-disubstituted amino acids, which can serve as a baseline for optimizing the incorporation of our target compound.

| Coupling Reagent/Method | Activating Agent | Base | Solvent | Typical Yield (%) | Key Considerations |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Collidine | DMF, NMP | >90 | Highly efficient for hindered couplings.[1] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | DMF, NMP | >90 | A reliable and cost-effective option.[1][11] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | DMF, DCM | 85-95 | Effective, but can be less reactive than HATU/HBTU for very hindered systems. |

| Acyl Fluoride | TFFH, BTFFH | DIPEA, Collidine | DCM, DMF | >90 | Excellent for extremely hindered couplings; may require elevated temperatures.[12] |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / Hydroxybenzotriazole | N/A | DCM, THF | ~85 | "Classic" method, but often less efficient for hindered systems.[1] |

Experimental Protocols

The following protocols are adapted from established methods for the coupling of sterically hindered and α,α-disubstituted amino acids.[1][2][12] Researchers should perform small-scale test couplings to optimize conditions for their specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual coupling of Fmoc-protected 2-(methoxymethyl)morpholine-2-carboxylic acid (the Fmoc-protected version of the title compound after Boc removal) onto a resin-bound peptide with a free N-terminal amine.

Workflow for SPPS Incorporation

Figure 2: Workflow for solution-phase coupling via an acyl fluoride intermediate.

Materials:

-

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (1.0 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)

-

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 equivalents)

-

DIPEA or 2,4,6-Collidine (3.0 equivalents)

-

Anhydrous DCM or Acetonitrile

Procedure:

-

Preparation of Amine Component: Dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) at 0 °C to neutralize the salt and stir for 15 minutes.

-

Acyl Fluoride Formation:

-

In a separate flask, dissolve Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (1.0 eq.) in anhydrous DCM.

-

Add TFFH (1.2 eq.) and DIPEA or collidine (2.0 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

-

-

Coupling Reaction:

-

Add the neutralized amine solution from step 1 to the acyl fluoride solution.

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

-

Trustworthiness: Self-Validating Systems

Every protocol must include checkpoints to ensure success.

-

Kaiser Test in SPPS: This is a critical in-process control. A positive result mandates a recoupling step, ensuring the fidelity of the final peptide. Do not proceed to the next deprotection step until a negative Kaiser test is achieved.

-

TLC and LC-MS Monitoring: In solution-phase synthesis, these techniques are essential for tracking the consumption of starting materials and the formation of the product. This allows for informed decisions on reaction time and the need for additional reagents.

-

Characterization: The final purified peptide, whether from solid-phase or solution-phase synthesis, must be characterized by High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight. For conformationally constrained peptides, Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural insights.

Conclusion

Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate is a valuable building block for the synthesis of conformationally constrained and proteolytically stable peptides. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents such as HATU or the adoption of an acyl fluoride strategy can lead to its successful incorporation into peptide chains. The resulting peptidomimetics hold significant promise for the development of novel therapeutics with enhanced drug-like properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this unique non-proteinogenic amino acid.

References

- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem Technical Support.

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

- BOC Sciences. (n.d.).

-

Gongora-Benitez, M., et al. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters, 17(18), 4482-4485. [Link]

- Meldal, M., et al. (2000). Solid-phase synthesis of chemotactic peptides using alpha-azido acids. Journal of Peptide Science, 6(7), 345-350.

- Itoh, M., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical Reviews, 101(8), 2469-2504.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5728-5734.

- Burgess, K. (Ed.). (2000). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.

- Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167-1177.

- Echner, H., & Voelter, W. (2005). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. International Journal of Medical Sciences, 2(3), 89-97.

- Peters, C., et al. (2014). The synthesis of an array of stapled polyproline peptides. Thesis.

- Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 523.

- Quibell, M., et al. (1993). Synthesis of azapeptides by the Fmoc/tert-butyl/polyamide technique. Journal of the Chemical Society, Perkin Transactions 1, (22), 2843-2849.

- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199.

- Orozco, M., et al. (2013).

- Broxterman, Q. B., et al. (2001). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry, 1, 2087-2092.

- Jo, H., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(19), 6296.

- Barrett, G. C. (Ed.). (1996). Conformations of amino acids and peptides. In Chemistry and Biochemistry of the Amino Acids.

- Koksch, B., & Sewald, N. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Mini Reviews in Medicinal Chemistry, 1(4), 349-362.

- Gasser, G., & Metzler-Nolte, N. (2021). Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications. Chemical Reviews, 121(24), 15124-15183.

- Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.

- Kumar, S., et al. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).

- Misto, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.

- Li, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.

- Mishima, M., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45.

- Wallentin, C.-J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10878-10881.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Solid-phase synthesis of chemotactic peptides using alpha-azido acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Two consecutive aza-amino acids in peptides promote stable β-turn formation in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chempep.com [chempep.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: Derivatization Strategies for tert-Butyl 2-(methoxymethyl)morpholine-2-carboxylate in Lead Optimization

Introduction & Structural Rationale

In modern drug discovery, incorporating sp³-rich motifs is a proven strategy to improve aqueous solubility, modulate metabolic stability, and reduce off-target toxicity. tert-Butyl 2-(methoxymethyl)morpholine-2-carboxylate is a highly versatile, bifunctional building block that perfectly aligns with these goals.

From a structural and mechanistic perspective, this scaffold offers two orthogonal handles for derivatization:

-

The N4 Secondary Amine : A nucleophilic center ideal for vector growth via alkylation or arylation.

-

The C2 tert-Butyl Ester : A masked electrophile that, upon deprotection, reveals a sterically hindered carboxylic acid at a fully substituted (quaternary) carbon, suitable for amide bond formation.

Causality in Design: The presence of the methoxymethyl group at the C2 position is not merely decorative. It introduces an additional hydrogen-bond acceptor and creates a dense steric environment. This steric bulk restricts the conformational flexibility of the morpholine ring, which can reduce the entropic penalty upon binding to a target protein. However, this same steric hindrance demands carefully optimized chemical methodologies—standard coupling or alkylation conditions often fail or proceed with poor yields.

Orthogonal Derivatization Workflow

Orthogonal derivatization pathways for tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate.

N4-Functionalization: Exploiting the Secondary Amine

The morpholine nitrogen is a secondary amine with a pKa typically around 8.3–8.5. However, the electron-withdrawing nature of the adjacent C2-ester and methoxymethyl group slightly lowers its nucleophilicity.

Protocol A: Reductive Amination

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation or elimination byproducts. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the premier choice because it is exceptionally mild, highly selective for iminium ions over aldehydes/ketones, and completely tolerates the tert-butyl ester[1].

Self-Validating Protocol:

-

Imine Formation: Dissolve tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Acid Catalysis: Add glacial acetic acid (1.0 eq). Validation Check: Spot the mixture on wet pH paper; ensure the pH is ~5–6 to guarantee optimal iminium ion formation without protonating the morpholine entirely.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at 20 °C. Stir for 2–12 hours.

-

In-Process Control: Monitor by LC-MS. The intermediate iminium mass should cleanly transition to the product mass.

-

Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: Installing aryl groups at the N4 position is a common requirement for kinase inhibitor design. Because SNAr reactions require highly electron-deficient arenes, Palladium-catalyzed C–N coupling is mandatory for standard aryl halides[2]. For secondary cyclic amines like morpholine, bulky biaryl phosphine ligands (e.g., RuPhos or BrettPhos) are required to prevent the formation of off-cycle palladium bis-amine complexes and to accelerate reductive elimination[3].

Self-Validating Protocol:

-

Preparation: In an oven-dried Schlenk flask, charge the morpholine building block (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

-

Degassing: Evacuate and backfill the flask with dry N₂ (repeat 3 times). Validation Check: Strict exclusion of oxygen is critical to prevent oxidation of the electron-rich phosphine ligand.

-

Reaction: Add anhydrous, degassed toluene (0.1 M). Heat to 90 °C for 4–16 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

C2-Functionalization: Accessing the Masked Electrophile

Protocol C: Selective tert-Butyl Ester Cleavage

Rationale: The tert-butyl ester must be cleaved to form amides. A common misconception among junior chemists is that the methoxymethyl group (MOM) will also cleave under acidic conditions. This is chemically incorrect for this scaffold. A MOM protecting group on an alcohol (R-O-CH₂-OCH₃) is an acid-labile acetal. In our scaffold, the methoxymethyl group is attached directly to the C2 carbon (Morpholine-C2-CH₂-O-CH₃), making it an aliphatic ether. It is completely stable to Trifluoroacetic acid (TFA).

Self-Validating Protocol:

-

Deprotection: Dissolve the morpholine derivative in DCM (0.1 M). Add TFA to achieve a 20% v/v solution.

-

Monitoring: Stir at 20 °C for 2 hours. Validation Check: Monitor by LC-MS. Do not rely solely on UV traces, as the aliphatic morpholine lacks a strong chromophore; rely on the Total Ion Chromatogram (TIC) or Evaporative Light Scattering Detector (ELSD).

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting 2-(methoxymethyl)morpholine-2-carboxylic acid is used directly in the next step.

Protocol D: Amide Coupling of the Sterically Hindered C2-Acid

Rationale: The newly formed carboxylic acid is situated at a fully substituted (quaternary) carbon, flanked by the morpholine ring and the methoxymethyl group. Standard coupling reagents (like EDC/HOBt) will result in sluggish kinetics and poor yields due to this extreme steric hindrance. HATU is required. The nitrogen at the 7-position of the HATU-derived HOAt ester provides a neighboring group effect (intramolecular hydrogen bonding/base catalysis) that drastically accelerates the aminolysis step[4].

Self-Validating Protocol:

-

Activation: Dissolve the C2-carboxylic acid (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DMF (0.1 M).

-

Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0–5.0 eq). Validation Check: Spot on wet pH paper to ensure the apparent pH > 8. HATU will not form the active ester if the carboxylic acid is not fully deprotonated.

-

Coupling: Add HATU (1.2 eq) in one portion. Stir at 20 °C for 2–8 hours.

-

Workup: Dilute with EtOAc and wash sequentially with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the derivatization workflows described above, providing a baseline for process optimization.

| Derivatization Method | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key In-Process Control |

| Reductive Amination | NaBH(OAc)₃, DCE, AcOH | 20 - 25 | 2 - 12 | 75 - 95 | pH ~5-6 check prior to reduction |

| Buchwald-Hartwig | Pd₂(dba)₃, RuPhos, NaOtBu | 80 - 100 | 4 - 16 | 60 - 85 | Degassing stringency; LC-MS monitoring |

| Ester Deprotection | TFA, DCM (1:4 v/v) | 20 - 25 | 1 - 3 | > 95 | LC-MS (avoid UV-only due to lack of chromophore) |

| Amide Coupling | HATU, DIPEA, DMF | 20 - 25 | 2 - 8 | 70 - 90 | pH > 8 check prior to HATU addition |

References

-

Sigma-Aldrich Technical Article: "Sodium Triacetoxyborohydride: Reductive Amination of Aldehydes and Ketones." Sigma-Aldrich. 1

-

WuXi AppTec Chemical Insights: "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec. 3

-

Organic Chemistry Portal: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. 2

-

PMC Article: "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." (Includes comparative data on HATU efficacy). National Institutes of Health. 4

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate

Answering your request, as a Senior Application Scientist, I've developed an in-depth technical support guide to address the challenges in synthesizing "Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate," with a focus on overcoming low yield.

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of substituted morpholines, specifically Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate. Morpholine scaffolds are prized in medicinal chemistry for their ability to improve the pharmacokinetic profiles of drug candidates, including solubility and metabolic stability.[1][2] However, the synthesis of 2-substituted morpholines can be challenging due to steric hindrance and the electronic properties of the intermediates.[3][4]

This document provides a structured troubleshooting guide and frequently asked questions to diagnose and resolve common issues leading to low yields in your synthesis.

Troubleshooting Guide: Overcoming Low Yield

Low product yield is the most common roadblock in multi-step organic synthesis. The following section is structured to help you identify the potential cause of low yield at critical stages of the synthesis and provides actionable solutions.

Logical Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level diagnostic path.

Caption: A logical workflow for diagnosing the root cause of low yield.

Q1: My N-Boc protection step shows low conversion. What are the likely causes and how can I fix it?

The N-tert-butoxycarbonylation (N-Boc protection) of the morpholine nitrogen is a critical step. Low conversion is often due to the reduced nucleophilicity of the secondary amine, especially in sterically hindered systems.[5]

Potential Causes & Solutions:

-

Insufficient Reagent Activity: Di-tert-butyl dicarbonate (Boc₂O) requires activation, especially for less reactive amines.

-

Expert Recommendation: The mechanism involves the nucleophilic attack of the amine on the anhydride.[6] For sluggish reactions, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP reacts with Boc₂O to form a more reactive intermediate. However, use it catalytically (0.1-0.2 eq), as excess DMAP can complicate purification.

-

-

Improper Base or Solvent: The choice of base and solvent is critical for ensuring the amine is sufficiently deprotonated and nucleophilic.

-

Expert Recommendation: For amine salt starting materials, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to free-base the amine in situ.[5] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are standard. For zwitterionic starting materials (e.g., amino acids), poor solubility can be an issue; aqueous or mixed aqueous/organic systems can be surprisingly effective and prevent certain side reactions.[7][8]

-

-

Steric Hindrance: The 2-substituent on the morpholine ring can sterically shield the nitrogen atom, slowing the reaction rate.

-

Expert Recommendation: Increase the reaction temperature (e.g., reflux in THF) or prolong the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition.

-

Optimized N-Boc Protection Protocols

| Parameter | Condition A: Standard (Free Amine) | Condition B: Catalytic (Hindered Amine) | Condition C: Aqueous (Amine Salt) |

| Substrate | Amine (1.0 eq) | Amine (1.0 eq) | Amine Salt (1.0 eq) |

| Reagent | Boc₂O (1.1 - 1.2 eq) | Boc₂O (1.2 - 1.5 eq) | Boc₂O (1.1 - 1.2 eq) |

| Base | TEA (1.2 eq) | DMAP (0.1 - 0.2 eq), TEA (1.5 eq) | NaHCO₃ or Na₂CO₃ (2.0 eq) |

| Solvent | DCM or THF | Acetonitrile or THF | Water/Acetone or Water/Dioxane |

| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Room Temp |

| Typical Time | 2-12 hours | 12-24 hours | 1-6 hours |

Q2: My reaction is complete, but the crude NMR shows significant impurities. What side reactions are occurring?

The formation of side products is a major cause of reduced yield. During Boc protection, several side reactions are possible, especially under non-optimized conditions.

Common Side Reactions & Mitigation Strategies:

Caption: Common side reaction pathways during N-Boc protection.

-

Di-Boc Formation: While less common for secondary amines, overly harsh conditions or a large excess of Boc₂O can sometimes lead to undesired products.

-

Prevention: Use a modest excess of Boc₂O (1.1-1.2 eq). Catalyst-free conditions in protic solvents like methanol or water can provide high yields of the mono-Boc product.[7]

-

-

Urea/Isocyanate Formation: These byproducts can arise from the decomposition of intermediates, particularly with strong bases.[7]

-

Prevention: Avoid harsh basic conditions. Water-mediated, catalyst-free reactions are effective at preventing urea formation.[7]

-

-

O-tert-Butylation or O-Boc Formation: If your precursor contains a free hydroxyl group (e.g., from the methoxymethyl side chain synthesis), it can compete with the amine for reaction with Boc₂O. Strong Lewis acids can preferentially drive the formation of tert-butyl ethers.[9][10]

-

Prevention: To achieve selective N-protection, pH control in aqueous media is key. Alternatively, catalyst-free conditions in water have been shown to be highly chemoselective for N-protection over O-protection.[7] If a Lewis acid is required for other reasons, be aware that catalysts like Mg(ClO₄)₂ strongly favor ether formation.[9][10]

-

Q3: I have a high-purity crude product, but I lose most of it during purification. How can I improve my recovery?

Product loss during work-up and purification can be a significant, and often overlooked, reason for low final yield. Morpholine derivatives can be highly polar and sometimes hygroscopic, requiring specific handling.[11]

Expert Recommendations for Purification:

-

Liquid-Liquid Extraction: Polar products like morpholine derivatives can have solubility in the aqueous phase.[12]

-

Optimization: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" your product. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) instead of one large extraction (1 x 150 mL) to maximize recovery.[12]

-

-

Column Chromatography: This is the most common purification method, but it can lead to significant losses if not optimized.

-

Stationary Phase: Standard silica gel is often effective. If your product is very polar and streaks on silica, consider using a less active stationary phase like neutral alumina or treating the silica gel with 1-2% triethylamine in the eluent to prevent binding of the basic amine.

-

Mobile Phase: Use a gradient elution to find the optimal solvent system that provides good separation between your product and impurities. Start with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increase the polarity with a more polar solvent (e.g., Ethyl Acetate or Acetone).

-

Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase can be an excellent alternative.[12]

-

-

Drying: Incomplete drying of the final product will lead to an inaccurate yield calculation and can affect stability. Morpholines can be hygroscopic.[11]

-

Best Practice: After concentrating the purified fractions, dry the product under high vacuum for several hours. If the product is a solid, drying in a vacuum oven at a moderate temperature is effective.[12]

-

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system similar to your planned column eluent. Stain with potassium permanganate (KMnO₄), which is highly effective for visualizing amine-containing compounds that may be UV-inactive. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of starting material and the appearance of the product mass.

Q: My starting material is a hydrochloride salt. Do I need to free-base it before the reaction? A: Not necessarily. You can perform the reaction in situ by adding at least two equivalents of a base like triethylamine or NaHCO₃: one equivalent to neutralize the HCl salt and another to facilitate the Boc protection reaction.[5]

Q: How should I store di-tert-butyl dicarbonate (Boc₂O)? A: Boc anhydride can slowly decompose in the presence of moisture to generate CO₂ gas, which can cause pressure buildup in sealed containers.[13] It is typically sold and should be stored in plastic bottles, not glass. Store it in a cool, dry place.

Q: Can I use a different protecting group if Boc protection is consistently failing? A: Yes. The choice of protecting group depends on the overall synthetic strategy. The Carboxybenzyl (Cbz) group is a common alternative, stable to mild acids but readily removed by catalytic hydrogenation. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and orthogonal to both Boc and Cbz.[6] The selection should be based on the stability of your molecule to the respective deprotection conditions.

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Boc Protection of a Hindered Morpholine

This protocol is recommended for sterically hindered or poorly nucleophilic secondary amines where standard methods are sluggish.

-

Preparation: In a round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve the morpholine substrate (1.0 eq) in dry Tetrahydrofuran (THF) (to 0.1 M).

-

Reagent Addition: Add 4-(N,N-dimethylamino)pyridine (DMAP) (0.2 eq) and triethylamine (1.5 eq). Stir for 5 minutes. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) portion-wise or as a solution in THF.[7]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C. The reaction may take 12-24 hours.

-

Work-up: Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[7]

References

- Vertex AI Search Result. (2025).

- Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

- BenchChem. (n.d.).

- National Institutes of Health (PMC). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- BenchChem. (n.d.).

- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Journal of the American Chemical Society. (2025).